molecular formula C14H22ClNO B1627210 3-(4-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1170629-29-4

3-(4-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1627210
CAS No.: 1170629-29-4
M. Wt: 255.78 g/mol
InChI Key: YWHZLNOWDQPPAX-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-benzyl)-piperidine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-ethoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-benzyl)-piperidine hydrochloride typically involves the reaction of piperidine with 4-ethoxy-benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically obtained through crystallization or precipitation methods, followed by drying and packaging.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Ethoxy-benzyl)-piperidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group or the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(4-Ethoxy-benzyl)-piperidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool compound in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Ethoxy-benzyl chloride: A precursor used in the synthesis of 3-(4-Ethoxy-benzyl)-piperidine hydrochloride.

    Piperidine: The parent compound from which this compound is derived.

    Other piperidine derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness: this compound is unique due to the presence of the 4-ethoxy-benzyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZLNOWDQPPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588800
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170629-29-4
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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